molecular formula C7H4ClNO3 B14452251 6-(Chloromethyl)-3-hydroxy-4-oxo-4H-pyran-2-carbonitrile CAS No. 75743-73-6

6-(Chloromethyl)-3-hydroxy-4-oxo-4H-pyran-2-carbonitrile

Cat. No.: B14452251
CAS No.: 75743-73-6
M. Wt: 185.56 g/mol
InChI Key: JOBCIMJWLAADJI-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-3-hydroxy-4-oxo-4H-pyran-2-carbonitrile is a chemical compound with a unique structure that includes a chloromethyl group, a hydroxy group, an oxo group, and a nitrile group attached to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-3-hydroxy-4-oxo-4H-pyran-2-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a pyran derivative with chloromethylating agents such as chloromethyl chlorosulfate in the presence of a base . The reaction conditions often include the use of solvents like acetonitrile and phase-transfer catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation under reduced pressure to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-3-hydroxy-4-oxo-4H-pyran-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-3-hydroxy-4-oxo-4H-pyran-2-carbonitrile involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes . The hydroxy and oxo groups can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Chloromethyl)-3-hydroxy-4-oxo-4H-pyran-2-carbonitrile is unique due to the presence of both a nitrile group and a chloromethyl group on the same pyran ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .

Properties

CAS No.

75743-73-6

Molecular Formula

C7H4ClNO3

Molecular Weight

185.56 g/mol

IUPAC Name

6-(chloromethyl)-3-hydroxy-4-oxopyran-2-carbonitrile

InChI

InChI=1S/C7H4ClNO3/c8-2-4-1-5(10)7(11)6(3-9)12-4/h1,11H,2H2

InChI Key

JOBCIMJWLAADJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C(C1=O)O)C#N)CCl

Origin of Product

United States

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